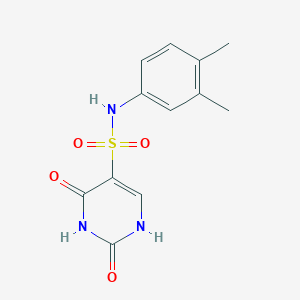

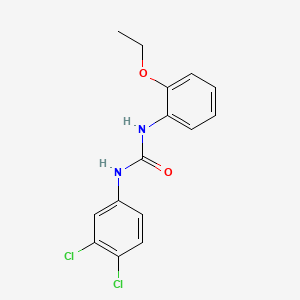

N-(3,4-dimethylphenyl)-2-hydroxy-6-oxo-1,6-dihydro-5-pyrimidinesulfonamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

- "N-(3,4-dimethylphenyl)-2-hydroxy-6-oxo-1,6-dihydro-5-pyrimidinesulfonamide" is a compound related to pyrimidine derivatives. These compounds are known for their biological importance due to their natural occurrence as components of nucleic acids.

Synthesis Analysis

- The synthesis of related pyrimidine derivatives often involves routes that can be applied to a variety of similar compounds. For instance, the synthesis of 2,4-diamino-6-(2,5-dimethoxybenzyl)-5-methylpyrido[2,3-d]pyrimidine was achieved through a process that has general applicability to the preparation of many substituted pyrimidines (Grivsky et al., 1980).

Molecular Structure Analysis

- The molecular structure of pyrimidine derivatives can be complex, often forming crystalline structures with specific hydrogen-bonded motifs. For example, in certain pyrimethamine and aminopyrimidine derivatives, protonated pyrimidine rings are hydrogen bonded to sulfonate groups, forming distinctive motifs (Balasubramani et al., 2007).

Chemical Reactions and Properties

- Pyrimidine derivatives can undergo various chemical reactions. For example, compounds like 5-hydroxy-6-(hydroxyalkyl)uracils can be converted into other structures such as spiro[pyrimidine-4,2′-pyrano[3,2-d]pyrimidines] under specific conditions (Sasson et al., 1983).

Physical Properties Analysis

- The physical properties of pyrimidine derivatives, including their crystalline structure, are often determined by intermolecular interactions. For instance, different pyrimidine compounds may exhibit unique hydrogen-bonded structures and conformations in their crystalline forms (Rodríguez et al., 2009).

Chemical Properties Analysis

- The chemical properties of pyrimidine derivatives can be influenced by their interaction with other molecules. For example, the immunotropic activity of certain pyrimidine compounds can be affected by their reaction with acids and bases in aqueous media (Ryzhova et al., 2010).

Aplicaciones Científicas De Investigación

Crystal Structure and Molecular Interactions

R22(8) Motifs in Aminopyrimidine Sulfonate/Carboxylate Interactions : This study focuses on the crystal structures of pyrimethaminium benzenesulfonate monohydrate and 2-amino-4,6-dimethylpyrimidinium sulfosalicylate dihydrate. The research highlights the formation of hydrogen-bonded bimolecular ring motifs and the mimicry of carboxylate anions by sulfonate groups, showcasing the structural diversity and molecular interaction capabilities of pyrimidine derivatives (Balasubramani et al., 2007).

Cocrystal Design

Design of Cocrystals Involving Aminopyrimidines and Carboxylic Acids : This research illustrates the preparation and characterization of ten cocrystals involving 4-amino-5-chloro-2,6-dimethylpyrimidine with various carboxylic acids. It demonstrates the structural versatility of pyrimidine derivatives in forming cocrystals through specific hydrogen bonding and highlights potential applications in material science and molecular design (Rajam et al., 2018).

Antioxidant Properties

Synthesis and Spectral Characterization of New Bis(2‐(pyrimidin‐2‐yl)ethoxy)alkanes : This study explores the synthesis of novel bis(2‐(pyrimidin‐2‐yl)ethoxy)alkanes and evaluates their antioxidant properties. It underscores the biological activity spectrum of pyrimidine derivatives, demonstrating their potential in developing antioxidant agents (Rani et al., 2012).

DNA Binding Activities

DNA Binding Activities of Pyrimidine-based Complexes : This research synthesized and characterized Co(III) and Cu(II) complexes with a pyrimidine-based Schiff base ligand, investigating their DNA binding abilities. The findings suggest the potential of pyrimidine derivatives in developing novel agents for DNA interaction studies, which could have implications in therapeutic and biochemical research (Pradhan et al., 2016).

Propiedades

IUPAC Name |

N-(3,4-dimethylphenyl)-2,4-dioxo-1H-pyrimidine-5-sulfonamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13N3O4S/c1-7-3-4-9(5-8(7)2)15-20(18,19)10-6-13-12(17)14-11(10)16/h3-6,15H,1-2H3,(H2,13,14,16,17) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QUADPHIEPIMIFG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)NS(=O)(=O)C2=CNC(=O)NC2=O)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13N3O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

295.32 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(3,4-dimethylphenyl)-2-hydroxy-6-oxo-1,6-dihydropyrimidine-5-sulfonamide | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(1S*,5R*)-6-(5-isopropyl-2-methyl-3-furoyl)-3-[(4-methyl-1H-imidazol-5-yl)methyl]-3,6-diazabicyclo[3.2.2]nonane](/img/structure/B5571874.png)

![4-(4-{[(3-isoxazolylmethyl)(methyl)amino]methyl}phenyl)-2-methyl-2-butanol](/img/structure/B5571888.png)

![5-({3-[(4-fluorobenzyl)oxy]-1-azetidinyl}carbonyl)-3-isobutylisoxazole](/img/structure/B5571898.png)

![6-({4-[(2E)-3-phenyl-2-propen-1-yl]-1-piperazinyl}methyl)-1,4-oxazepan-6-ol dihydrochloride](/img/structure/B5571907.png)

![4-[(2-bromobenzylidene)amino]-5-(3-pyridinyl)-4H-1,2,4-triazole-3-thiol](/img/structure/B5571914.png)

![4-{3-[(2R*,6S*)-2,6-dimethyl-4-morpholinyl]propanoyl}-1-(4-methylphenyl)-2-piperazinone](/img/structure/B5571924.png)

![5-{[(4-ethylphenyl)sulfonyl]amino}-2-hydroxybenzoic acid](/img/structure/B5571929.png)

![8-[(1-tert-butyl-1H-pyrrol-3-yl)carbonyl]-2-methyl-2,8-diazaspiro[4.5]decan-3-one](/img/structure/B5571958.png)